2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
“2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is a chemical compound with the CAS Number: 1247517-44-7 . Its molecular weight is 176.22 . The IUPAC name for this compound is 2-cyclopropyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c13-10-7-2-1-3-8(7)11-9(12-10)6-4-5-6/h11H,1-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 176.22 .Scientific Research Applications
Aminolysis and Chemical Reactions
- The compound 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, a related chemical, undergoes successful aminolysis with unshielded amines and exhibits alcoholysis reactions (Novakov et al., 2017).
Intramolecular Cyclization
- Intramolecular electrophilic cyclization of related pyrido[2,3-d]pyrimidin-4(3H)-ones can produce various fused imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones and other compounds (Vas’kevich et al., 2015).
Crystal Structure Studies
- Isostructural compounds like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine have been studied for their hydrogen-bonded chains and crystal structures (Portilla et al., 2005).
Antimalarial Potential
- Compounds like 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, derived from similar scaffolds, have been explored for potential antimalarial applications (Mustière et al., 2021).
Synthesis Methods
- Modified synthesis processes for compounds like 1-(pyrimidin-2-yl)-3-methyl-4-arylidenepyrazol-5(4H)-ones have been developed, showcasing the versatility in synthesizing related chemical structures (Erkin & Krutikov, 2008).
Antimicrobial Evaluation
- Certain cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, similar in structure, have shown pronounced antimicrobial properties in studies, hinting at potential medical applications (Sirakanyan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-7-2-1-3-8(7)11-9(12-10)6-4-5-6/h6H,1-5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUMFZRYZHYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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